molecular formula C12H18N2 B14037882 3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile

3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile

Cat. No.: B14037882
M. Wt: 190.28 g/mol
InChI Key: ZKRFCMVFCZMBLQ-UHFFFAOYSA-N
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Description

3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile is a chemical compound of interest in organic synthesis and materials science research. While specific analytical data for this exact molecule is limited, compounds featuring the cyclohexane-1,1-diyl core and nitrile functional groups are known to be valuable intermediates. The nitrile groups (-C≡N) are versatile functional handles that can be transformed into other important moieties, such as carboxylic acids, amides, or amines, through various chemical reactions . This makes this compound a potentially useful building block for the synthesis of more complex molecular architectures. Researchers may explore its applications in developing novel polymers, ligands, or pharmaceutical precursors. The structure suggests potential for creating rigid, spatially defined molecules due to the central cyclohexyl ring. This product is intended for research purposes by qualified laboratory personnel. It is supplied with available batch-specific documentation. Intended Use and Disclaimer: This product is categorized as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Buyers are responsible for verifying the product's suitability and identity for their specific research purposes.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile

InChI

InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2

InChI Key

ZKRFCMVFCZMBLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC#N)CCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a cyclohexane derivative bearing suitable leaving groups with cyanide sources or the construction of the propanenitrile side chains onto a cyclohexane core through multi-step organic transformations. Protection of amino groups and selective reduction steps are often employed in related synthetic routes to control reactivity and purity.

Detailed Synthetic Route from Patent Literature

A related synthetic approach, although primarily focused on ethane-based dinitriles, provides insight into preparation strategies applicable to cyclohexane derivatives. According to patent WO2018193482A1, the synthesis of dinitrile intermediates involves:

  • Step a: Reaction of a haloacetonitrile (e.g., 2-chloroacetonitrile) with a diamine in the presence of a base and aprotic solvent at mild temperatures (25-30°C) to form a dinitrile intermediate.

  • Step b: Protection of amino groups in the intermediate using protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or others to stabilize the molecule for subsequent transformations.

  • Step c: Reduction of the cyano groups using catalysts such as Raney nickel under hydrogenation conditions to convert nitriles into amines or related functionalities.

  • Step d: Deprotection of amino groups and conversion to desired salts or free bases by acid/base treatments and solvent purification steps.

While this patent focuses on ethane-1,2-diyl bis derivatives, the methodology can be adapted for cyclohexane-1,1-diyl bis derivatives by substituting the ethane core with cyclohexane and adjusting reaction parameters accordingly.

Specific Considerations for Cyclohexane Core

The cyclohexane ring introduces steric and conformational effects that influence reactivity. The 1,1-disubstitution pattern requires selective functionalization at the same carbon, which can be achieved by:

  • Starting from cyclohexanone derivatives and performing alpha-substitution reactions to install propanenitrile side chains.

  • Employing Mannich-type reactions or alkylation strategies to build the carbon-nitrogen framework on the cyclohexane ring.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Nucleophilic substitution Haloacetonitrile + cyclohexanediamine, base, aprotic solvent, 25-30°C Formation of dinitrile intermediate
2 Amino group protection Boc anhydride or other protecting group, cooling Protected dinitrile intermediate
3 Reduction of nitrile groups Hydrogenation, Raney nickel catalyst, methanolic ammonia Amino-functionalized intermediate
4 Deprotection and salt formation Acid treatment (HCl), heating 50-70°C Formation of tetrahydrochloride salt
5 Purification Solvent washing, filtration, drying Pure this compound or derivatives

Research Findings and Analytical Data

  • The purity of intermediates and final products can exceed 99.5% with optimized reaction and purification protocols.

  • Protecting groups such as Boc provide stability during reduction and facilitate selective deprotection.

  • Raney nickel is an effective catalyst for hydrogenation of nitrile groups to amines in this context.

  • Controlled temperature and solvent choice during crystallization and washing steps significantly affect yield and purity.

  • Analytical techniques such as NMR, IR spectroscopy, and melting point determination are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.

Comparison with Similar Compounds

Data Tables

Table 2: Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data Reference
3,3'-(Cyclohexane-1,1-diyl)bis(5-bromo-1H-indole) 434.22 Not reported ¹H NMR (δ = 8.00–1.55 ppm)
3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile 190.24 62–63 (335–336 K) Weak C–H···N interactions
1,3-Dicyclohexylpropane 208.39 Not reported Nonpolar, hydrophobic

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